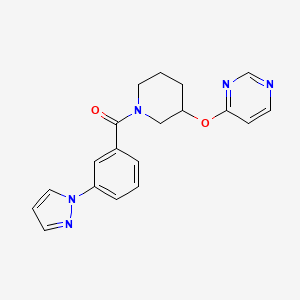

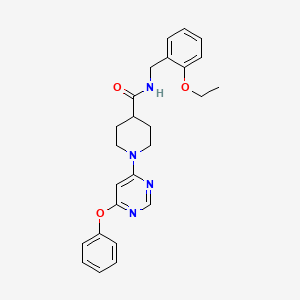

![molecular formula C11H24N2O2 B2710787 tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate CAS No. 320581-01-9](/img/structure/B2710787.png)

tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate” is a chemical compound. It is a derivative of carbamate, which is an organic compound derived from carbamic acid . The compound has a molecular weight of 131.17 .

Synthesis Analysis

The synthesis of carbamates involves the reaction of amines with carbon dioxide and halides . This process is efficient and offers mild reaction conditions . The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCNC(=O)OC(C)(C)C . The InChI key for this compound is JHLVEBNWCCKSGY-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound can participate in palladium-catalyzed cross-coupling reactions . For example, it can react with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.042 g/mL at 25 °C . The compound is polar, which makes it soluble in polar solvents like N,N-dimethylformamide and alcohols, but not easily soluble in nonpolar solvents like alkanes .Scientific Research Applications

Synthesis of Biologically Active Compounds

- Intermediate in Omisertinib Synthesis : Zhao et al. (2017) described the synthesis of an important intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, used in the production of omisertinib (AZD9291), a medication for non-small cell lung cancer. The compound was synthesized through acylation, nucleophilic substitution, and reduction, achieving an 81% yield over three steps (Zhao, Guo, Lan, & Xu, 2017).

Synthesis Methods and Chemical Transformations

- Chemoselective Transformation : Sakaitani and Ohfune (1990) developed a method for the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

- Crystallographic Studies : Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, highlighting its structural features and potential applications in material science (Kant, Singh, & Agarwal, 2015).

Structural Characterization and Analysis

- Crystal Structure Analysis : Abbas et al. (2009) reported on the crystal structure of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor for foldamer studies based on aza/α-dipeptide oligomerization, providing insights into its molecular conformation and stabilization mechanisms through hydrogen bonding (Abbas, Jamart-Grégoire, Vanderesse, & Didierjean, 2009).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-methyl-N-[2-(propan-2-ylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2)12-7-8-13(6)10(14)15-11(3,4)5/h9,12H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLNISCZMZHODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

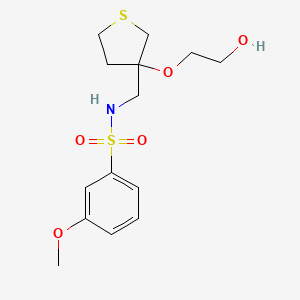

![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)

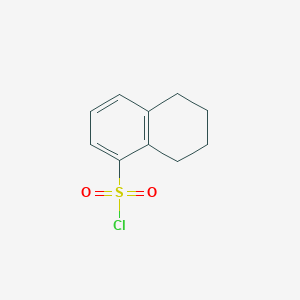

![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)

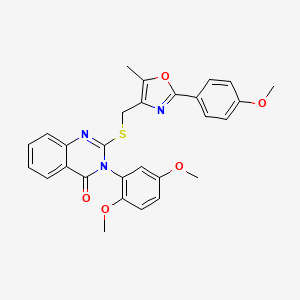

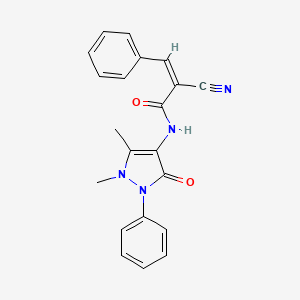

![(Z)-4-([1,1'-biphenyl]-4-yl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2710709.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)

![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)

![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)